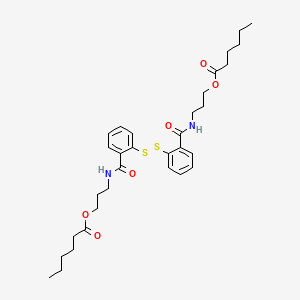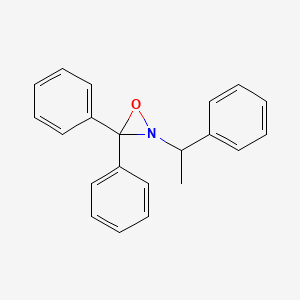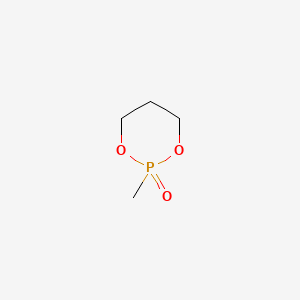![molecular formula C15H14ClN5O2 B12803823 7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine CAS No. 444576-78-7](/img/structure/B12803823.png)
7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NLCQ1 free base, also known as 4-Quinolinamine, 7-chloro-N-[3-(2-nitro-1H-imidazol-1-yl)propyl]-, is a compound with significant potential in various scientific fields. It is a hypoxia-selective cytotoxin that targets DNA through weak intercalation. This compound has been studied for its applications in cancer treatment and antimicrobial activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NLCQ1 free base involves several steps, starting with the preparation of the quinoline derivative. The key steps include:
Formation of the quinoline core: This is typically achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated to introduce the chlorine atom at the 7-position.
Attachment of the nitroimidazole moiety: This involves the reaction of the chlorinated quinoline with 2-nitroimidazole in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of NLCQ1 free base follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
化学反应分析
Types of Reactions
NLCQ1 free base undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Reagents such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Intercalation: This reaction typically occurs under physiological conditions, where the compound interacts with DNA in the cellular environment.
Major Products Formed
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution of the chlorine atom: Results in various substituted quinoline derivatives, depending on the nucleophile used.
科学研究应用
NLCQ1 free base has a wide range of scientific research applications:
Cancer Treatment: It has been studied for its potential in combination with radiation therapy for treating head and neck cancers.
Antimicrobial Activity: NLCQ1 free base, along with its analog NLCQ2, has shown activity against dormant Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment.
DNA Intercalation Studies: Its ability to intercalate into DNA makes it useful in studying DNA structure and function.
作用机制
NLCQ1 free base exerts its effects primarily through DNA intercalation. This weak intercalation disrupts the DNA structure, leading to inhibition of DNA replication and transcription. The compound is particularly effective in hypoxic conditions, where it selectively targets tumor cells with low oxygen levels. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
相似化合物的比较
Similar Compounds
NLCQ2: Another hypoxia-selective cytotoxin with similar DNA intercalation properties.
Quinoline derivatives: Compounds such as chloroquine and hydroxychloroquine, which also have DNA intercalation properties but differ in their specific applications and mechanisms of action.
Uniqueness of NLCQ1 Free Base
NLCQ1 free base is unique due to its hypoxia-selective cytotoxicity, making it particularly effective in targeting tumor cells in low-oxygen environments. This property distinguishes it from other quinoline derivatives that may not have the same level of selectivity or efficacy in hypoxic conditions .
属性
CAS 编号 |
444576-78-7 |
|---|---|
分子式 |
C15H14ClN5O2 |
分子量 |
331.76 g/mol |
IUPAC 名称 |
7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine |
InChI |
InChI=1S/C15H14ClN5O2/c16-11-2-3-12-13(4-6-18-14(12)10-11)17-5-1-8-20-9-7-19-15(20)21(22)23/h2-4,6-7,9-10H,1,5,8H2,(H,17,18) |
InChI 键 |
PDSVGSZYJOFNPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


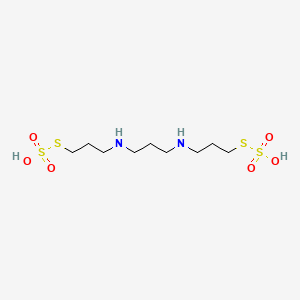

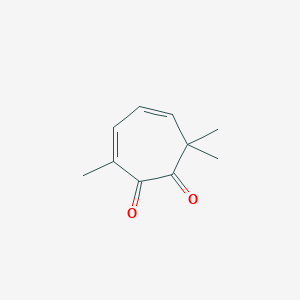
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
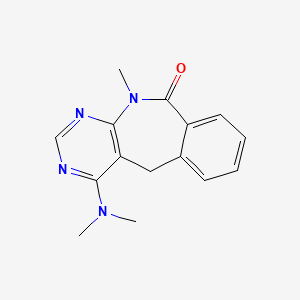
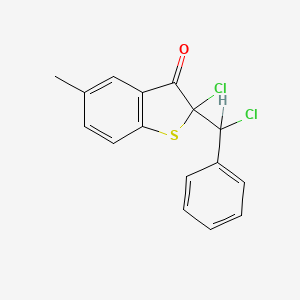
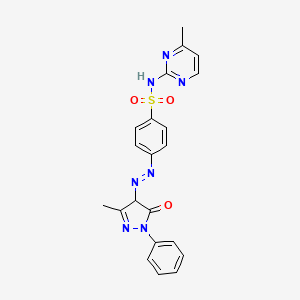
![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)

